molecular formula C12H14N4O2 B12747924 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)- CAS No. 91857-81-7

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-

Cat. No.: B12747924
CAS No.: 91857-81-7
M. Wt: 246.27 g/mol
InChI Key: SURSDNAYXSJGTG-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with an amino group and a dimethylaminophenyl group, making it a valuable scaffold for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino and dimethylaminophenyl substituents . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)- involves its interaction with specific molecular targets. The amino and dimethylaminophenyl groups can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-
  • 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-
  • 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-

Comparison: Compared to these similar compounds, 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)- is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity. This makes it a more versatile compound for various applications in chemistry and pharmaceuticals .

Properties

CAS No.

91857-81-7

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

4-amino-3-[4-(dimethylamino)phenyl]-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C12H14N4O2/c1-16(2)8-5-3-7(4-6-8)10-9(13)11(12(17)18)15-14-10/h3-6H,13H2,1-2H3,(H,14,15)(H,17,18)

InChI Key

SURSDNAYXSJGTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=C2N)C(=O)O

Origin of Product

United States

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